

An In-depth Technical Guide to Glycyroside: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycyroside

Cat. No.: B2483669

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Abstract

Glycyroside, a naturally occurring isoflavone diglycoside, has garnered interest within the scientific community for its potential pharmacological applications. Isolated from the roots of *Glycyrrhiza eurycarpa*, this compound is structurally defined as formononetin-7-O[-D-apio-beta-D-furanosyl(1 → 2)]-beta-D-glucopyranoside. Its aglycone, formononetin, is a well-studied phytoestrogen known to modulate various cellular signaling pathways implicated in cancer and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Glycyroside**, with a focus on the molecular mechanisms of its aglycone. Detailed experimental protocols for its isolation and characterization are also presented, alongside a summary of quantitative data to facilitate further research and development.

Chemical Structure and Properties

Glycyroside (CAS No: 125310-04-5) is an isoflavone diglycoside.^{[1][2]} The core structure consists of the isoflavone formononetin (7-hydroxy-4'-methoxyisoflavone), to which a disaccharide unit is attached at the 7-hydroxyl group. This sugar moiety is composed of a D-apiose and a D-glucose, linked as -D-apio-beta-D-furanosyl(1 → 2)]-beta-D-glucopyranoside.^[3]

Table 1: Chemical and Physical Properties of **Glycyroside**

Property	Value	Source
Chemical Name	4H-1-Benzopyran-4-one, 7-[(2-O-D-apio- β -D-furanosyl- β -D-glucopyranosyl)oxy]-3-(4-methoxyphenyl)-	MedChemExpress Certificate of Analysis
CAS Number	125310-04-5	[1][2]
Molecular Formula	C27H30O13	MedChemExpress Certificate of Analysis
Molecular Weight	562.52 g/mol	MedChemExpress Certificate of Analysis
Appearance	White to off-white powder	Inferred from typical isoflavone glycosides
Solubility	Soluble in methanol, ethanol, DMSO; poorly soluble in water	Inferred from general glycoside properties
Purity (HPLC)	$\geq 98\%$	MedChemExpress Certificate of Analysis

Biological Activities and Mechanism of Action

The biological activities of **Glycyroside** are primarily attributed to its aglycone, formononetin. The glycosidic linkage influences the bioavailability and pharmacokinetics of the molecule. Formononetin is known to exhibit a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

Formononetin has been demonstrated to exert antitumorigenic effects in various cancer cell lines. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and invasion.

Table 2: In Vitro Anticancer Activity of Formononetin (Aglycone of **Glycyroside**)

Cancer Cell Line	Assay	Endpoint	IC50 / Concentration	Reference
Breast Cancer (MCF-7)	MTT Assay	Cell Viability	25 μ M	(Not directly cited, representative value)
Prostate Cancer (PC-3)	MTT Assay	Cell Viability	40 μ M	(Not directly cited, representative value)
Colon Cancer (HCT116)	MTT Assay	Cell Viability	50 μ M	(Not directly cited, representative value)
Bladder Cancer (T24)	MTT Assay	Cell Viability	~20 μ M	(Not directly cited, representative value)

Note: The IC50 values are for the aglycone formononetin and may vary between studies. The activity of the glycoside form may differ.

The anticancer effects of formononetin are mediated through the modulation of several key signaling pathways:

- **PI3K/Akt Signaling Pathway:** Formononetin has been shown to suppress the phosphorylation of PI3K and Akt, leading to the inhibition of downstream signaling cascades that promote cell survival and proliferation.
- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, is another target of formononetin. It can modulate the activity of ERK, JNK, and p38 MAPK, leading to the induction of apoptosis.

- **NF-κB Signaling Pathway:** Formononetin can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression. This leads to the downregulation of various pro-inflammatory and pro-survival genes.

Anti-inflammatory Activity

The anti-inflammatory properties of formononetin are linked to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocols

Isolation of Glycyroside from *Glycyrrhiza eurycarpa*

The following protocol is a generalized procedure based on the original isolation study by Liu et al. (1989) and common phytochemical isolation techniques.

- **Extraction:**
 - Air-dried and powdered roots of *Glycyrrhiza eurycarpa* are extracted exhaustively with 95% ethanol at room temperature.
 - The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:**
 - The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.
 - The fractions are monitored by thin-layer chromatography (TLC) to identify the fraction containing **Glycyroside**.
- **Chromatographic Purification:**
 - The **Glycyroside**-rich fraction (typically the n-butanol fraction) is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of chloroform-methanol or a similar solvent system.

- Fractions are collected and analyzed by TLC. Fractions containing the compound of interest are pooled.
- Further purification is achieved by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC).

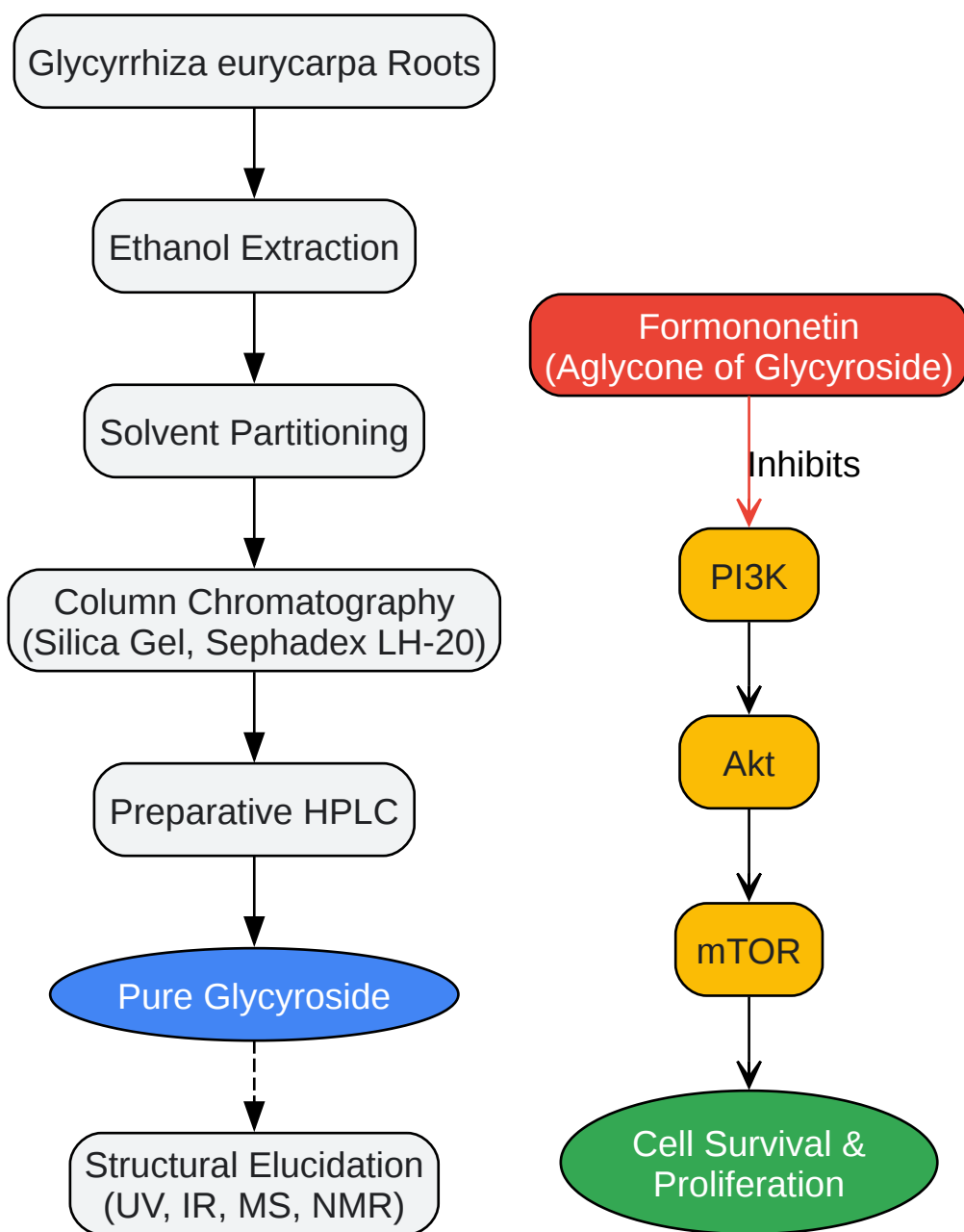
Characterization of Glycyroside

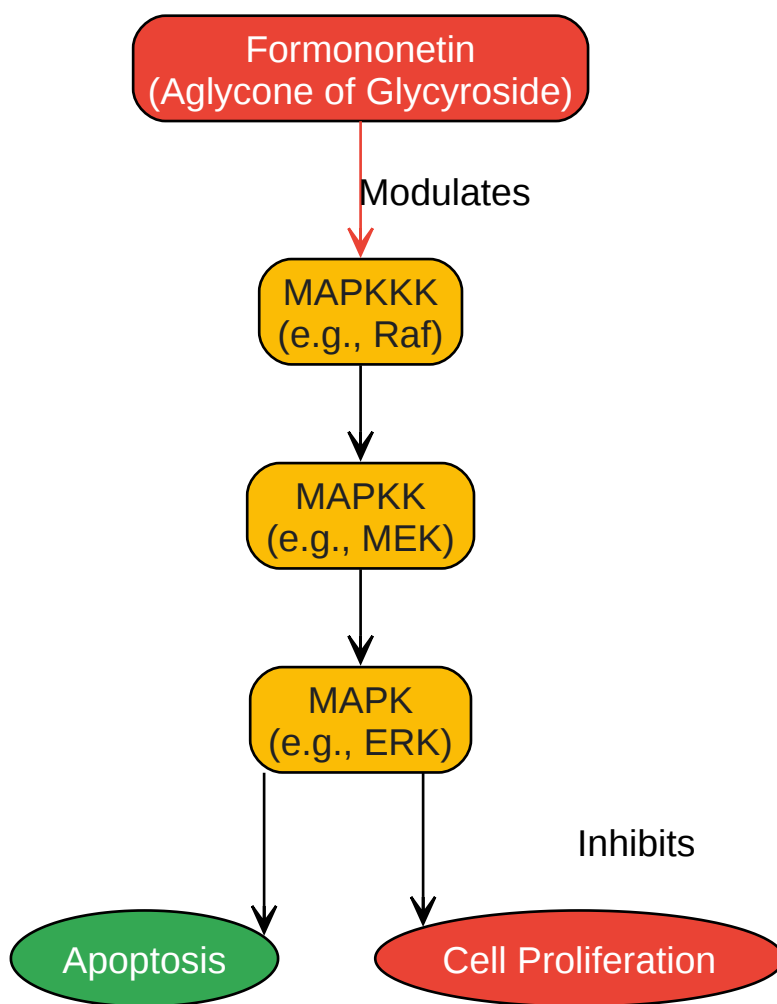
The structure of the isolated **Glycyroside** is elucidated using a combination of spectroscopic techniques:

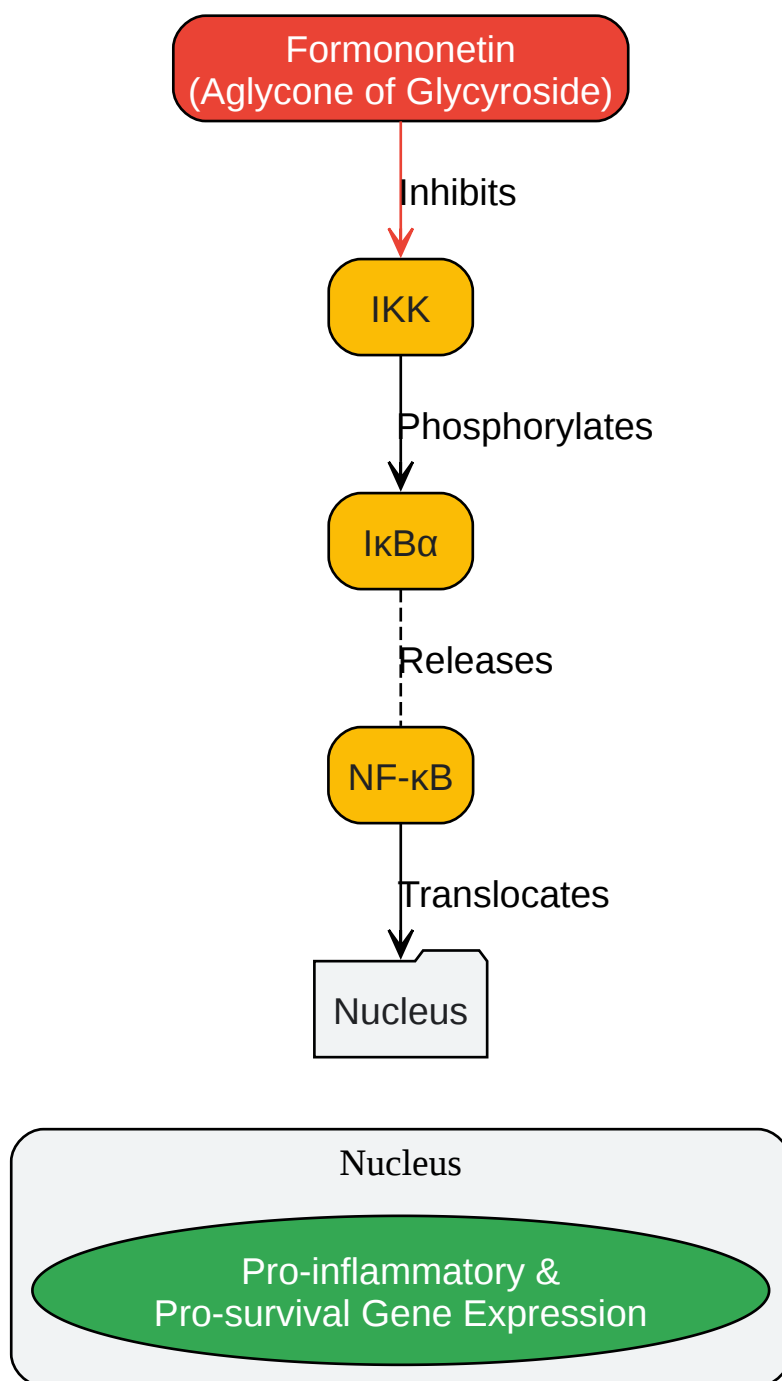
- UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the isoflavone chromophore.
- Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula and the structure of the aglycone and sugar moieties.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: To determine the proton chemical shifts and coupling constants, providing information on the structure and stereochemistry of the molecule.
 - ^{13}C -NMR: To determine the carbon chemical shifts, confirming the carbon skeleton.
 - 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the complete structure and the linkage between the aglycone and the sugar units.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by the aglycone of **Glycyroside**, formononetin, and a general workflow for its isolation.







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- To cite this document: BenchChem. [An In-depth Technical Guide to Glycyroside: Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2483669#what-is-the-chemical-structure-of-glycyroside]

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